molecular formula C21H19N3O5S B1227098 1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea

1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea

Cat. No. B1227098
M. Wt: 425.5 g/mol
InChI Key: XELFYNSJCCHXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea is a sulfonamide.

Scientific Research Applications

Synthesis and Antioxidant Activity

Urea, benzaldehyde, and ethyl acetoacetate were utilized in a study for synthesizing new derivatives with potential antioxidant activity. This research indicates the potential of urea derivatives in synthesizing compounds with medicinal properties (George et al., 2010).

Reactions with N-Nucleophiles

Another study explored the behavior of certain urea derivatives against various amines. This work contributes to understanding the chemical reactions and potential applications of urea derivatives in developing new chemical entities (Chang He-Xi & Kollenz, 1993).

Complexation and Self-assembly in Molecular Devices

Urea-linked cyclodextrin was examined in the context of molecular devices. This study showcases the utility of urea derivatives in complex molecular structures and their potential applications in nanotechnology and molecular engineering (Lock et al., 2004).

Anticonvulsant Properties

Research into newly synthesized urea compounds revealed their potential anticonvulsant properties. This signifies the relevance of urea derivatives in pharmacological applications, particularly in the treatment of seizures (Siddiqui et al., 2009).

Inhibitory Activity in Cancer Models

A study on a novel class of urea derivatives demonstrated inhibitory activity against heparanase, showing effectiveness in a metastasis model. This highlights the potential of urea derivatives in cancer treatment and research (Pan et al., 2006).

Antimicrobial Activities

The antimicrobial activities of certain urea derivatives were investigated, indicating their potential use in combating microbial infections (Patel & Shaikh, 2011).

Antiproliferative Activity Against Cancer Cell Lines

New urea scaffold-based compounds were synthesized and tested for antiproliferative activity against various cancer cell lines, suggesting their utility in cancer research (Al-Sanea et al., 2018).

properties

Product Name

1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(benzylsulfamoyl)phenyl]urea

InChI

InChI=1S/C21H19N3O5S/c25-21(24-17-8-11-19-20(12-17)29-14-28-19)23-16-6-9-18(10-7-16)30(26,27)22-13-15-4-2-1-3-5-15/h1-12,22H,13-14H2,(H2,23,24,25)

InChI Key

XELFYNSJCCHXCC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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